
4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as BDPH, is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of medicinal chemistry. BDPH is a hydrazone derivative of pyrimidine, which exhibits a variety of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is not well understood, but it is thought to involve the inhibition of key enzymes involved in the progression of cancer and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cell culture studies, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit cell migration and invasion, which are key processes involved in the metastasis of cancer cells. In animal studies, this compound has been shown to exhibit anti-tumor activity in xenograft models of breast and colon cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is its potent anti-tumor activity, which makes it a promising candidate for the development of new anti-cancer drugs. In addition, this compound is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for preclinical studies to evaluate the safety and efficacy of this compound in animal models of cancer and other diseases.
Synthesis Methods
The synthesis of 4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone involves the reaction of 4-bromobenzaldehyde and 4,6-diphenyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield this compound. The synthesis of this compound is a relatively straightforward process that can be carried out in a laboratory setting with good yields.
Scientific Research Applications
4-bromobenzaldehyde (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, this compound has been shown to possess anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs to treat a range of diseases.
properties
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN4/c1-29(26-17-18-12-14-21(25)15-13-18)24-27-22(19-8-4-2-5-9-19)16-23(28-24)20-10-6-3-7-11-20/h2-17H,1H3/b26-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLDVRIKOJINSR-ONUIUJJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(allylthio)-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306190.png)
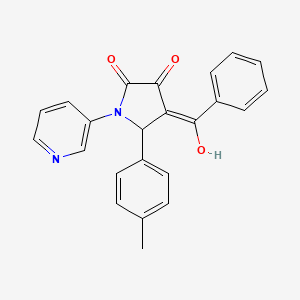
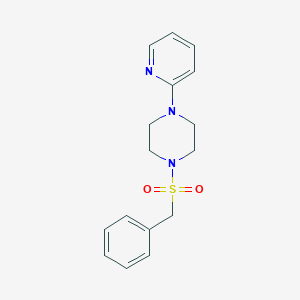
![3-allyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306211.png)
![4-[3-(2-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5306213.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5306214.png)
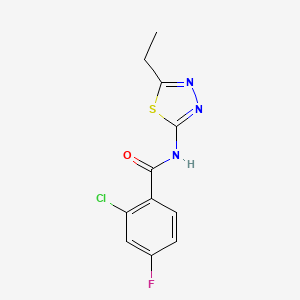
![1-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinoxalinone](/img/structure/B5306223.png)
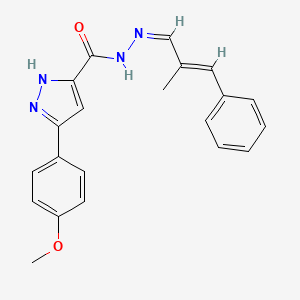
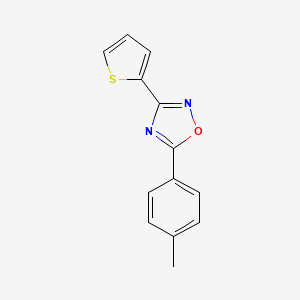
![N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5306271.png)
![(1-{[2-(6-methoxy-2-naphthyl)-4-morpholinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5306277.png)

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)